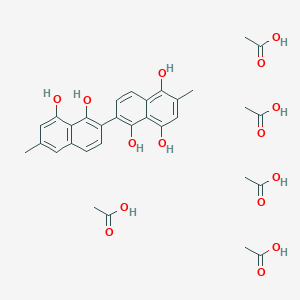![molecular formula C8H6N8O2S B14360307 6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine CAS No. 92224-65-2](/img/structure/B14360307.png)
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine is a compound that belongs to the class of purine derivatives. It is structurally characterized by the presence of a nitroimidazole moiety attached to a purine ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole ring can be synthesized through nitration of imidazole derivatives.
Attachment to the Purine Ring: The nitroimidazole moiety is then attached to the purine ring via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols, amines, and halides under basic conditions.
Major Products
Reduction of Nitro Group: Formation of 6-[(5-amino-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine.
Substitution Reactions: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as an impurity standard in the quality control of azathioprine, a drug used for immunosuppression in organ transplantation and autoimmune diseases.
Biological Studies: Investigated for its potential antimicrobial and antitumor activities due to the presence of the nitroimidazole moiety.
Chemical Synthesis: Serves as a building block for the synthesis of more complex purine derivatives with potential therapeutic applications.
Mechanism of Action
its structural similarity to other nitroimidazole compounds suggests that it may exert its effects through the generation of reactive nitrogen species, which can damage cellular components such as DNA and proteins . The sulfanyl linkage to the purine ring may also play a role in modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine, which inhibits purine synthesis and suppresses the immune response.
Metronidazole: A nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Uniqueness
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine is unique due to its dual functional groups: the nitroimidazole moiety and the purine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
92224-65-2 |
|---|---|
Molecular Formula |
C8H6N8O2S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N8O2S/c9-8-14-4-3(10-1-11-4)6(15-8)19-7-5(16(17)18)12-2-13-7/h1-2H,(H,12,13)(H3,9,10,11,14,15) |
InChI Key |
VWBCHICVALHSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)SC3=C(NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


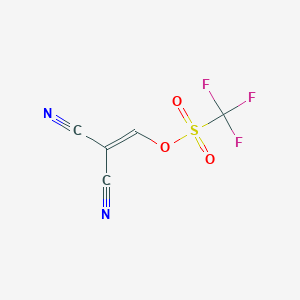
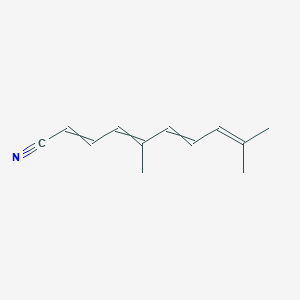


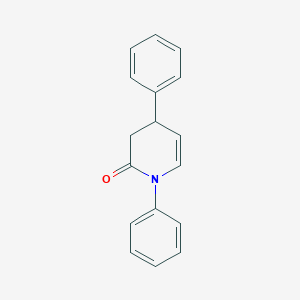
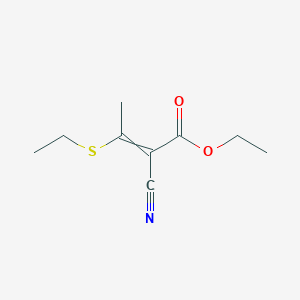
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)

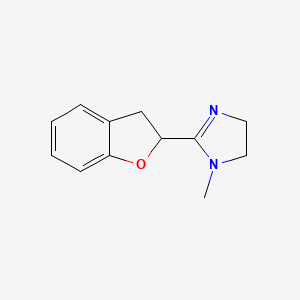


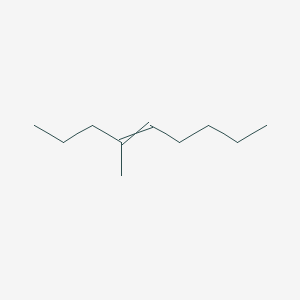
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
